molecular formula C22H25N3O3S2 B2922784 2-Benzyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1203312-98-4

2-Benzyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B2922784
CAS No.: 1203312-98-4
M. Wt: 443.58
InChI Key: OKYQRGVEEQFTHP-UHFFFAOYSA-N
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Description

2-Benzyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Biological Activity

2-Benzyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a sulfonyl group enhances its pharmacological profile.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have been shown to possess antibacterial and antifungal properties. A review highlighted that various derivatives demonstrated effectiveness against multiple pathogens, suggesting that this compound may also exhibit similar properties .

Anticancer Activity

Studies have suggested that 1,3,4-thiadiazole derivatives can inhibit tumor growth through various mechanisms, including the inhibition of DNA and RNA synthesis. For example, compounds derived from this scaffold have been demonstrated to target key kinases involved in cancer progression .

CompoundCell LineIC50 (µM)
20bHepG-24.37±0.7
20bA-5498.03±0.5

This table indicates the promising anticancer activity of related compounds, implying potential efficacy for the target compound as well .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been well-documented. For instance, studies on similar compounds showed they could significantly reduce nitric oxide (NO) secretion in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may also possess anti-inflammatory capabilities .

The biological activities of thiadiazole derivatives are attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles act by inhibiting enzymes crucial for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : The heteroatoms in the thiadiazole ring can interact with various biological targets, including receptors and kinases.
  • Synergistic Effects : When combined with other pharmacologically active compounds, thiadiazoles can enhance therapeutic effects while reducing toxicity .

Study on Anticancer Activity

A study published in MDPI evaluated several thiadiazole derivatives against various cancer cell lines. The results indicated that certain modifications to the thiadiazole structure led to increased cytotoxicity against both HepG-2 and A-549 cells . This reinforces the potential of this compound in cancer therapy.

Anti-inflammatory Study

Another research effort explored the anti-inflammatory effects of related compounds in RAW264.7 macrophages. The study found that at a concentration of 6 µM, these compounds significantly inhibited LPS-induced NO secretion without notable cytotoxicity . This suggests that the target compound may similarly exert protective effects against inflammation.

Properties

IUPAC Name

2-benzyl-5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-16-10-11-19(28-2)20(13-16)30(26,27)25-12-6-9-18(15-25)22-24-23-21(29-22)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18H,6,9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQRGVEEQFTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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